molecular formula C11H19NO4 B558456 (R)-(+)-N-Boc-2-piperidinecarboxylic acid CAS No. 28697-17-8

(R)-(+)-N-Boc-2-piperidinecarboxylic acid

Cat. No. B558456
CAS RN: 28697-17-8
M. Wt: 229.27 g/mol
InChI Key: JQAOHGMPAAWWQO-MRVPVSSYSA-N
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Description

Carboxylic acids, such as “®-(+)-N-Boc-2-piperidinecarboxylic acid”, are organic compounds that contain a carboxyl group (C(=O)OH). The term “Boc” in the name refers to a protective group used in organic synthesis, tert-butyloxycarbonyl, which is often used to protect amines .


Synthesis Analysis

The synthesis of carboxylic acid derivatives, including “®-(+)-N-Boc-2-piperidinecarboxylic acid”, has seen rapid development in recent years . These reactions often involve molecular hydrogen as the reducing agent and can be promoted by both heterogeneous and homogeneous catalysts .


Molecular Structure Analysis

Carboxylic acids have a polar nature due to the presence of the carbonyl (C=O) and hydroxyl (-OH) groups in the carboxyl group. This polarity allows them to engage in hydrogen bonding, which can affect their physical and chemical properties .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including reduction, esterification, and amide formation. The specific reactions that “®-(+)-N-Boc-2-piperidinecarboxylic acid” can undergo would depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

Carboxylic acids are typically polar due to the presence of the carboxyl group. They can form hydrogen bonds with other molecules, which can affect their solubility in different solvents .

Scientific Research Applications

  • Catalytic Dynamic Resolution : The catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine has been used for the highly enantioselective syntheses of both enantiomers of 2-substituted piperidines, leading to the synthesis of derivatives like (R)- and (S)-pipecolic acid, (+)-beta-conhydrine, (S)-(+)-pelletierine, and (S)-(-)-ropivacaine, as well as the formal synthesis of (-)-lasubine II and (+)-cermizine C (Beng & Gawley, 2010).

  • Synthesis of Amino Acids and Analogues : It serves as a starting material for synthesizing various open-chain amino acids, α-aminocycloalkanecarboxylic acids, and heterocyclic α-amino acids containing rings like azetidine, pyrrolidine, piperidine, or perhydroazepine. Inversion through deprotonation/protonation allows the preparation of either enantiomer from the same Boc-BMI enantiomer (Seebach et al., 1989).

  • Secondary Structure Evaluation in Peptidomimetics : In peptidomimetics, derivatives of (R)-(+)-N-Boc-2-piperidinecarboxylic acid have been used to study secondary structures by NMR spectroscopy. They observed different conformations in tetrapeptides depending on the isomerization of the tertiary amide bond (Guitot et al., 2009).

  • Synthesis of Novel Heterocyclic Compounds : It's involved in the synthesis of novel heterocyclic amino acids, like methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are used as achiral and chiral building blocks (Matulevičiūtė et al., 2021).

  • CpRu-Catalyzed Dehydrative Intramolecular N-Allylation : It is also utilized in the synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution. This is achieved through asymmetric intramolecular dehydrative N-allylation catalyzed by a cationic CpRu complex (Seki et al., 2012).

  • Synthesis of Fatty Acid Metal Soaps : The compound has also been utilized in the straightforward synthesis of fatty acid metal soaps, demonstrating its versatility in different chemical processes (Guitot et al., 2009).

  • Synthesis of Enantiopure Hydroxypipecolate and Hydroxylysine Derivatives : It's used in the synthesis of enantiopure hydroxypipecolate and hydroxylysine derivatives, which are significant in medicinal chemistry and natural product synthesis (Marin et al., 2004).

  • Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : The compound is crucial in the asymmetric synthesis of various piperidinedicarboxylic acid derivatives, an important class of pharmaceutically relevant compounds (Xue et al., 2002).

Safety And Hazards

The safety and hazards of a specific compound like “®-(+)-N-Boc-2-piperidinecarboxylic acid” would depend on various factors including its reactivity, toxicity, and handling procedures. It’s always important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The field of carboxylic acid derivatives synthesis, including compounds like “®-(+)-N-Boc-2-piperidinecarboxylic acid”, is a rapidly developing area of research with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOHGMPAAWWQO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350923
Record name (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-N-Boc-2-piperidinecarboxylic acid

CAS RN

28697-17-8
Record name (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-Boc-L-pipecolic acid (0.280 g, 1.22 mmol) was esterified with 1-phenyl-7-(3'-pyridyl)-heptan-4-ol (0.394 g, 1.46 mmol) employing EDC hydrochloride (0.350 g, 1.83 mmol) and 4-dimethylaminopyridine (0.081 g, 0.663 mmol) in acetonitrile (25 mL). Purification by silica gel chromatography, eluting with chloroform/methanol (100:0 to 99:1), gave the pure 1-phenyl-7-(3'-pyridyl)-heptan-4-ol ester of N-Boc-pipecolic acid in 85% yield (0.498 g) as a colorless oil. MS: M+H=481. LC-MS: System 2 (4 min gradient), tR =3.8 min. A portion of this N-Boc ester (0.369 g, 0.768 mmol) was deprotected as described in example 1 with trifluoroacetic acid. The crude product was then coupled with α,α-difluoro-3,4,5-trimethoxyphenylacetic acid (0.241 g, 0.921 mmol), using EDC hydrochloride (0.220 g, 1.15 mmol) and 4-dimethylaminopyridine (0.101 g, 0.826 mmol) in acetonitrile (25 mL). After extractive work up as described in example 1, the product was purified by silica gel chromatography, eluting with hexane/ethyl acetate (4:1 to 1:1), to give the title compound (0.624 g, 1.05 mmol, 78%) as a pale yellow oil. MS: M+H=625. 1H-NMR: 8.38-8.34 (m, 2H), 7.75-7.00 (m, 7H), 6.76-6.63 (m & s, 2H), 5.25-4.10 (4×m, 2H), 3.80-3.50 (m, 1OH), 3.00-2.85 (m, 1H), 2.52 (m, 2H), 2.25-1.00 (4×m, 16H). LC-MS: System 2 (4 min gradient), tR, for the diastereomers=3.6 and 3.8 min. Anal. C35H42N2O6F2, C=67.40, H=6.85, N=4.23, F=5.86 (found) C=67.29, H=6.78, N=4.48, F=6.08 (calcd.).
Quantity
0.28 g
Type
reactant
Reaction Step One
[Compound]
Name
1-phenyl-7-(3'-pyridyl)-heptan-4-ol
Quantity
0.394 g
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
0.081 g
Type
catalyst
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Bréthous, N Garcia-Delgado, J Schwartz… - Journal of medicinal …, 2012 - ACS Publications
The Chemical Universe Generated Databases up to 11 atoms of CNOF (GDB-11) and up to 13 atoms of CNOClS (GDB-13) were used to enumerate analogues of the diamine part of …
Number of citations: 42 pubs.acs.org

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